molecular formula C17H18N4O4 B2506006 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide CAS No. 1909677-15-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B2506006
CAS No.: 1909677-15-1
M. Wt: 342.355
InChI Key: RCJYIRUELDLRJE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a pyrimidine core, and a morpholine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.

    Pyrimidine Core Synthesis: The pyrimidine core is synthesized separately through a condensation reaction involving a suitable aldehyde and guanidine derivative.

    Coupling Reaction: The benzodioxin ring and pyrimidine core are then coupled using a palladium-catalyzed cross-coupling reaction.

    Morpholine Introduction: Finally, the morpholine group is introduced via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(piperidin-4-yl)pyrimidine-4-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(pyrrolidin-4-yl)pyrimidine-4-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the pyrimidine core (morpholine vs. piperidine vs. pyrrolidine).
  • Unique Properties: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is unique due to the presence of the morpholine group, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJYIRUELDLRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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